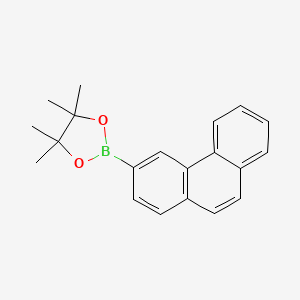
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenanthrene moiety and a dioxaborolane ring. The presence of boron in its structure makes it a valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane typically involves the reaction of phenanthrene derivatives with boronic acid or boronate esters under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene-3-boronic acid reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The phenanthrene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Various reduced boron species.
Substitution: Substituted phenanthrene derivatives.
科学研究应用
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its boron content.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its boron atom. Boron can form stable covalent bonds with various organic and inorganic species, making it a versatile component in chemical reactions. In biological systems, boron-containing compounds can interact with cellular components, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenanthrene derivatives: Compounds like phenanthrene-9-boronic acid.
Dioxaborolane derivatives: Compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Uniqueness
4,4,5,5-Tetramethyl-2-(phenanthren-3-yl)-1,3,2-dioxaborolane is unique due to the combination of the phenanthrene moiety and the dioxaborolane ring. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
属性
分子式 |
C20H21BO2 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-phenanthren-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)16-12-11-15-10-9-14-7-5-6-8-17(14)18(15)13-16/h5-13H,1-4H3 |
InChI 键 |
FAEZWACYXZQMLN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


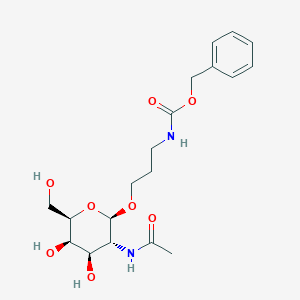
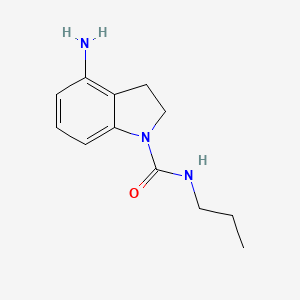
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)
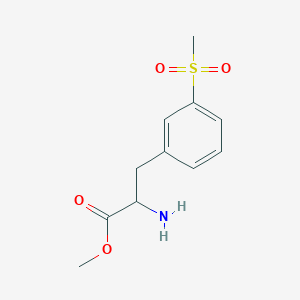
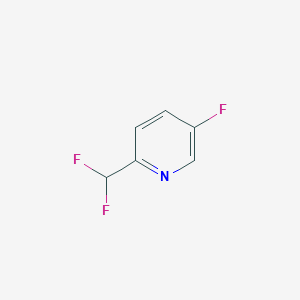
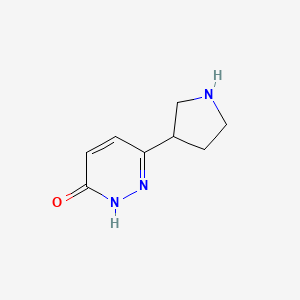
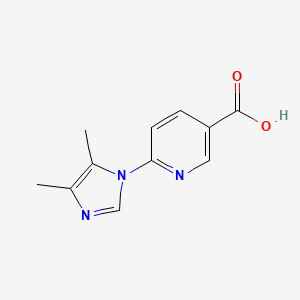
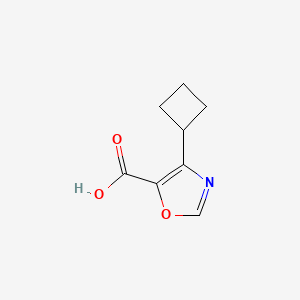
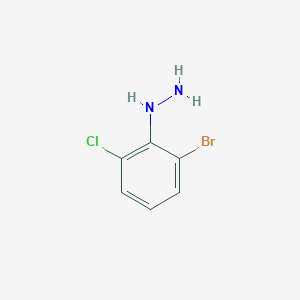
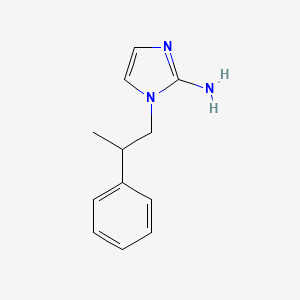
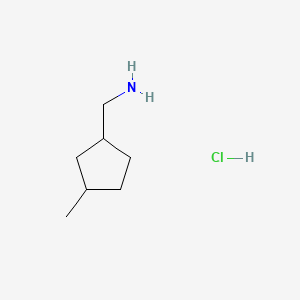
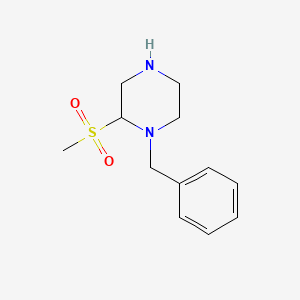
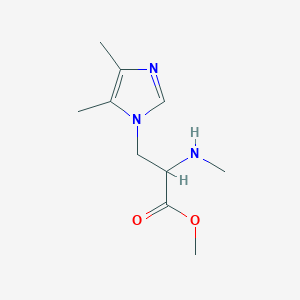
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
